molecular formula C9H20O2 B14407199 Nonane-4,6-diol CAS No. 84219-62-5

Nonane-4,6-diol

Cat. No.: B14407199
CAS No.: 84219-62-5
M. Wt: 160.25 g/mol
InChI Key: VDZVHCDRFIJZKX-UHFFFAOYSA-N
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Description

Nonane-4,6-diol is a medium-chain aliphatic diol with the molecular formula C9H20O2 and a molecular weight of 160.25 g/mol . As a diol, it features two hydroxyl (-OH) groups positioned on the fourth and sixth carbon atoms of a nine-carbon chain. In organic chemistry, diols like this compound are fundamental building blocks and serve as practical model systems for developing innovative site-selective transformations . They present a persistent challenge in synthetic chemistry due to the similar reactivity of their hydroxyl groups, making them a valuable platform for advancing catalytic methodologies for regioselective functionalization . Recent scientific progress highlights the importance of such diols in organocatalysis, where they are used to achieve selective transformations under mild conditions, avoiding stoichiometric activation and minimizing reaction complexity . The primary research value of this compound lies in its application as a reagent in method development, synthetic organic chemistry, and as a potential building block for polymers and specialty chemicals. Researchers can leverage its structure to study steric and electronic effects that influence selectivity in chemical reactions . This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84219-62-5

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

nonane-4,6-diol

InChI

InChI=1S/C9H20O2/c1-3-5-8(10)7-9(11)6-4-2/h8-11H,3-7H2,1-2H3

InChI Key

VDZVHCDRFIJZKX-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(CCC)O)O

Origin of Product

United States

Reduction of Nonane 4,6 Dione:

The most direct route to Nonane-4,6-diol would be the reduction of Nonane-4,6-dione. This diketone is a known compound. chemspider.comnist.gov The reduction of the two ketone groups to hydroxyl groups can be accomplished using various reducing agents.

Sodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LiAlH4): These are common and effective reducing agents for converting ketones to alcohols. chemistrysteps.com The reaction would likely be carried out in a suitable solvent like methanol or ethanol for NaBH4, or diethyl ether or tetrahydrofuran for LiAlH4. This reaction would likely produce a mixture of diastereomers (RR/SS and meso compounds) due to the formation of two new stereocenters.

Stereoselective Synthesis:

Reductive Pathways to this compound

The conversion of Nonane-4,6-dione to this compound is a critical step that can be achieved through various reductive methods. These approaches can be broadly categorized into catalytic hydrogenation and stoichiometric reduction, each offering distinct advantages in terms of selectivity and reaction conditions.

Catalytic Hydrogenation of Nonane-4,6-dione

Catalytic hydrogenation represents an efficient and atom-economical method for the reduction of β-diketones. While direct hydrogenation of acyclic β-diketones like Nonane-4,6-dione is less commonly documented than their cyclic counterparts, the principles remain analogous. Ruthenium-based catalysts, particularly on a carbon support (Ru/C), have demonstrated efficacy in the hydrogenation of 1,3-diones to their corresponding diols nih.govacs.org. The reaction typically proceeds by exposing the diketone to hydrogen gas under pressure in the presence of the heterogeneous catalyst youtube.comiitm.ac.in.

Another significant approach is catalytic transfer hydrogenation , which utilizes a hydrogen donor in place of molecular hydrogen. Ruthenium complexes, such as those with N-(tosyl)-1,2-(diphenylethylenediamine) ligands, have been shown to effectively reduce 1,3-diketones to 1,3-diols in the presence of a hydrogen source like formic acid and triethylamine. This method can yield diols in good yields and with high enantiomeric excess, particularly with symmetrical diketones.

The general mechanism for heterogeneous catalytic hydrogenation involves the adsorption of the diketone and molecular hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl groups youtube.com. The choice of catalyst, solvent, temperature, and pressure can influence the reaction rate and the stereochemical outcome.

Catalyst SystemHydrogen SourceTypical SubstratesKey Features
Ru/CH₂ gasCyclic 1,3-dionesHeterogeneous, scalable, requires pressure
RuClN-(tosyl)-1,2-(diphenylethylenediamine)HCOOH/Et₃NSymmetrical 1,3-diketonesHomogeneous, high enantioselectivity

Stoichiometric Reduction Approaches to Acyclic Diols

Stoichiometric reducing agents offer a high degree of control over the reduction of β-diketones, enabling the selective formation of specific stereoisomers of the resulting diol. Common reducing agents include metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) acs.org. The diastereoselectivity of these reductions can be significantly influenced by the reaction conditions and the use of additives.

For instance, the reduction of 1,3-diketones with sodium borohydride in the absence of controlling agents typically results in a nearly 1:1 mixture of syn- and anti-diols. However, the use of bovine or human albumin in conjunction with NaBH₄ can lead to a highly stereoselective synthesis of anti-1,3-diols with a diastereomeric excess of up to 96%. This method's effectiveness is particularly noted for diketones containing an aromatic carbonyl group, where the albumin is believed to control the chemo- and stereoselectivity of the reduction.

Conversely, chelation-controlled reductions can be employed to favor the formation of syn-1,3-diols. The use of reagents like LiI/LiAlH₄ with β-alkoxy ketones has been shown to produce syn-1,3-diols with high selectivity (up to >99:1). This approach relies on the formation of a cyclic intermediate where the metal cation coordinates to both carbonyl oxygens, directing the hydride attack from the less sterically hindered face.

Reducing Agent/SystemPrimary ProductKey Feature
NaBH₄Mixture of syn and anti diolsNon-selective without additives
NaBH₄ / Albuminanti-diolHigh diastereoselectivity for anti isomer
LiI / LiAlH₄ (with β-alkoxy ketones)syn-diolChelation-controlled, high diastereoselectivity for syn isomer

Synthetic Routes to Nonane-4,6-dione Precursors

The primary and most classical method for the synthesis of β-diketones, including Nonane-4,6-dione, is the Claisen condensation wikipedia.orgmdpi.com. This reaction involves the carbon-carbon bond formation between two esters or an ester and another carbonyl compound in the presence of a strong base wikipedia.orgorganic-chemistry.org.

For the synthesis of a symmetrical β-diketone like Nonane-4,6-dione (also known as dibutyrylmethane), a crossed Claisen condensation between an ester and a ketone can be employed libretexts.org. In this case, ethyl butyrate would react with butanone in the presence of a strong base such as sodium ethoxide or sodium hydride organic-chemistry.org.

Mechanistic Considerations in Beta-Diketone Formation

The mechanism of the Claisen condensation proceeds through several key steps:

Enolate Formation: A strong base abstracts an α-proton from the ketone (butanone), which is more acidic than the α-proton of the ester (ethyl butyrate), to form a resonance-stabilized enolate libretexts.org.

Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester (ethyl butyrate).

Elimination: The resulting tetrahedral intermediate collapses, eliminating the alkoxy group (ethoxide) to form the β-diketone.

Deprotonation: The newly formed β-diketone has a highly acidic methylene proton between the two carbonyl groups. The alkoxide base generated in the previous step readily deprotonates this position, forming a resonance-stabilized enolate of the β-diketone. This final deprotonation step is thermodynamically favorable and drives the reaction to completion wikipedia.org.

Protonation: A final acidic workup is required to protonate the enolate and yield the neutral Nonane-4,6-dione.

The choice of a non-nucleophilic strong base is crucial to avoid side reactions with the ester carbonyl wikipedia.org. Using a base whose alkoxide matches the ester's alkoxy group (e.g., sodium ethoxide with ethyl esters) is a common strategy, as any transesterification that occurs does not change the product wikipedia.org.

Regioselective and Stereoselective Control in this compound Synthesis

Achieving regioselective and stereoselective control in the synthesis of this compound is paramount for its application in various fields. Since Nonane-4,6-dione is a symmetrical molecule, regioselectivity in its reduction is not a concern as both carbonyl groups are equivalent. However, the reduction creates two stereocenters at positions 4 and 6, leading to the possibility of forming a pair of enantiomers (R,R and S,S) and a meso compound (R,S).

As discussed in section 2.1.2, the stereochemical outcome of the reduction of the diketone to the diol can be effectively controlled. The formation of the anti-diol (corresponding to the R,R and S,S enantiomers) or the syn-diol (the meso compound) can be directed by the choice of reducing agents and reaction conditions.

For the synthesis of the anti-diol , methods like albumin-directed reduction with NaBH₄ are highly effective.

For the synthesis of the syn-diol , chelation-controlled reduction strategies are the preferred approach.

In the context of unsymmetrical β-diketones, regioselective mono-reduction presents a significant challenge. Strategies to achieve this often involve protecting one of the carbonyl groups, utilizing a directing group to guide the reducing agent, or employing enzymatic reductions that can differentiate between the two carbonyls based on their steric and electronic environments. While not directly applicable to the synthesis of this compound from its symmetrical precursor, these principles are fundamental in the broader field of dicarbonyl chemistry.

Reactions Involving Primary and Secondary Hydroxyl Functionalities

The two secondary hydroxyl groups on the nonane (B91170) backbone are the primary centers of reactivity for this compound. These functionalities allow for transformations common to alcohols, such as the formation of esters and ethers.

Esterification Reactions and Formation of Diacetate Derivatives

Esterification is a fundamental reaction of alcohols, and diols like this compound can react with acylating agents to form monoesters or diesters. The formation of a diacetate derivative involves the reaction of both hydroxyl groups with an acetylating agent, such as acetyl chloride or acetic anhydride, typically in the presence of a base or an acid catalyst. wikipedia.org Biocatalytic methods, using enzymes like lipases, are also established for the esterification of diols and the reverse reaction, the hydrolysis of diacetates. tandfonline.comvu.lt For instance, the enzymatic hydrolysis of bicyclo[3.3.1]nonane-2,6-diol diacetate has been studied using various vegetables as biocatalysts, yielding the corresponding monoacetate. vu.lt

While specific research literature detailing the synthesis of this compound diacetate is not prevalent, the formation of such compounds is a standard organic transformation. The existence of related compounds like 1,4-Nonanediol diacetate is documented in chemical databases. nih.gov

A notable area of chemical synthesis involves the creation of fluorinated organic molecules to modify their chemical and physical properties. Although no specific literature was found for Dodecafluoro-4,6-dimethylnonane-4,6-diyl diacetate , the synthesis of fluorinated diol acetates is a known practice. nih.gov The synthesis of such complex molecules would typically involve starting with a fluorinated precursor. For example, fluorinated diols can be prepared and subsequently acetylated to form the diacetate derivative. cdnsciencepub.commdpi.com The synthesis of other fluorinated compounds, such as fluorinated analogues of sugars, often involves the transformation of a hydroxyl group into a C-F bond using a nucleophilic fluorinating agent, followed by modifications like acetylation on remaining hydroxyls. beilstein-journals.org

Ethereal and Other Functional Group Transformations

The hydroxyl groups of this compound can also undergo etherification to form ethers. Common methods include the Williamson ether synthesis, where the alcohol is first converted to an alkoxide with a strong base and then reacted with an alkyl halide. google.com For symmetrical diols, selective monoetherification can be achieved using solid-supported catalysts, where the selectivity is influenced by solvent polarity and the preferential adsorption of the diol over the monoether product onto the catalyst surface. rsc.org

Other potential transformations for the hydroxyl groups of this compound include:

Oxidation : The secondary hydroxyl groups can be oxidized to ketones using common oxidizing agents. The oxidation of this compound yields its corresponding β-diketone, Nonane-4,6-dione.

Conversion to Halides : The hydroxyl groups can be converted to alkyl halides through reactions with reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides).

Cyclization : Acid-catalyzed intramolecular dehydration of a diol can lead to the formation of a cyclic ether, provided the ring size is stable. wikipedia.org

Reaction Mechanisms of Related Nonane-4,6-dione

Nonane-4,6-dione, the oxidized form of this compound, is a β-diketone that serves as a substrate in several important enzymatic reactions. nih.gov The study of its cleavage provides insight into the broader class of β-diketone hydrolase enzymes.

Enzymatic C-C Bond Cleavage Mechanisms (e.g., by Oxidized Poly(vinyl alcohol) Hydrolase)

The enzymatic cleavage of the carbon-carbon bond in β-diketones is a significant biochemical process. nih.govnih.govcapes.gov.br One of the key enzymes studied in this context is the oxidized poly(vinyl alcohol) hydrolase (OPH) from Pseudomonas sp. strain VM15C. nih.govnih.gov This enzyme catalyzes the hydrolytic cleavage of the C-C bond in Nonane-4,6-dione.

The reaction proceeds via a retro-Claisen type mechanism, yielding butyrate and pentan-2-one as products. nih.gov Mechanistic studies have revealed that OPH is a serine-triad hydrolase, utilizing a catalytic triad (typically Ser-His-Asp/Glu) in its active site to facilitate the hydrolysis, similar to proteases and lipases. nih.govnih.gov

Analogous Biocatalytic Pathways for Beta-Diketone Scissions

Nature has evolved several distinct mechanisms to cleave the stable C-C bond in β-diketones. nih.gov Besides the serine hydrolase pathway of OPH, other biocatalytic strategies include:

Dioxygenases : The enzyme Dke1 (diketone-cleaving enzyme) from Acinetobacter johnsonii is a non-heme iron-dependent dioxygenase. It cleaves acetylacetone by incorporating molecular oxygen, resulting in the formation of methylglyoxal and acetate. nih.govnih.gov

Metallo-hydrolases : Fumarylacetoacetate hydrolase (FAH) cleaves its substrate using a water molecule activated by a catalytic dyad of histidine and aspartate. The reaction is aided by a Ca²⁺ ion, which chelates the enol form of the substrate and helps position the nucleophilic water molecule for attack on a carbonyl carbon. nih.govnih.gov

Crotonase Superfamily : 6-Oxocamphor hydrolase (OCH), which acts on cyclic β-diketones, is a member of the crotonase superfamily. It also employs a catalytic His/Asp dyad to activate a water molecule for nucleophilic attack, leading to the cleavage of the C-C bond. nih.govnih.govuniprot.org

The existence of these varied mechanisms highlights the convergent evolution of enzyme function to address the chemical challenge of β-diketone cleavage for metabolism and detoxification. nih.gov

Influence of Reaction Conditions on Acyclic Diketone Transformations

The efficiency and outcome of diketone transformations, both enzymatic and chemical, are highly dependent on reaction conditions such as pH, temperature, and the presence of catalysts or inhibitors.

For enzymatic reactions, pH is a critical factor. The activity of diketone-cleaving enzymes often exhibits a distinct pH optimum. For example, 6-oxocamphor hydrolase has an optimal pH of 7. uniprot.org In the case of the dioxygenase Dke1, the pH profile for substrate binding shows pKa values of 6.3 and 8.4, indicating that the ionization state of enzyme residues or the substrate affects affinity. nih.gov The product distribution of some enzymatic reactions can also be pH-dependent; in the laccase-HBT system for lignin model cleavage, higher pH shifted the reaction in favor of cleavage products. acs.org

Temperature is another key parameter, with most enzymes showing an optimal temperature for activity, beyond which they rapidly denature and lose function. researchgate.net The presence of metal ions can also be crucial; some β-diketone hydrolases are enhanced by divalent metal ions like Co²⁺ or Mg²⁺, while others are inhibited by them or by chelating agents like EDTA. nih.gov

In non-biocatalytic settings, reaction conditions dictate the pathway of diketone cleavage. Alkaline cleavage of unsymmetrical β-diketones is a classic organic reaction. acs.org Modern methods utilize various catalysts to promote C-C bond cleavage under specific conditions. For instance, heterogeneous catalysts like beta zeolite can promote the selective cleavage of 1,3-diketones for the synthesis of quinazolinones under solvent-free conditions. researchgate.net The choice of catalyst and solvent can dramatically influence reaction selectivity and yield.

Table 1: Factors Influencing β-Diketone Cleavage Reactions

Enzyme/System Substrate(s) Condition Varied Observed Effect Reference(s)
Dke1 Pentane-2,4-dione pH Affects substrate binding affinity (pKa values of 6.3 and 8.4). nih.gov
6-Oxocamphor hydrolase 6-Oxocamphor pH Optimal activity observed at pH 7. uniprot.org
6-Oxocamphor hydrolase 6-Oxocamphor Inhibitors Inhibited by copper and mercury ions; slightly activated by EDTA. uniprot.org
SRAH Androsta-1,3,17-trione Metal Ions Activity enhanced by various divalent metal ions (e.g., Co²⁺, Zn²⁺); inhibited by EDTA. nih.gov
Laccase/HBT Lignin model (VBG) pH Product distribution shifts in favor of cleavage products at higher pH (6-7). acs.org
Zeolite Beta 1,3-Diketones Catalyst Promotes selective C-C bond cleavage in a solvent-free, one-pot synthesis. researchgate.net

Chiral Chromatography:this Method Involves Direct Separation of Enantiomers Using High Performance Liquid Chromatography Hplc or Gas Chromatography Gc with a Chiral Stationary Phase Csp .nih.govresearchgate.netthe Csp is Composed of a Chiral Material That Interacts Differently with Each Enantiomer, Causing Them to Travel Through the Column at Different Rates and Elute Separately. This Technique is Highly Effective for Both Analytical Determination of Enantiomeric Excess Ee and for Preparative Separation.nih.govresearchgate.net

Table 2: Comparison of Resolution Methods for Chiral Nonane-4,6-diol Derivatives

MethodPrincipleAdvantagesCommon Applications/Notes
Diastereomeric Derivative Formation Reversible conversion of enantiomers into separable diastereomers using a chiral resolving agent. libretexts.orgWell-established, applicable to a wide range of compounds. Requires stoichiometric amounts of a pure chiral resolving agent and involves at least two chemical steps (derivatization and removal). libretexts.org
Enzymatic Kinetic Resolution A chiral biocatalyst (e.g., lipase) selectively catalyzes the reaction of one enantiomer faster than the other. nih.govHigh enantioselectivity, mild reaction conditions, environmentally friendly catalysts. nih.govacs.orgMaximum theoretical yield is 50% for one enantiomer unless coupled with in situ racemization (Dynamic Kinetic Resolution, DKR). acs.orgpnas.org
Chiral Chromatography (HPLC/GC) Differential interaction of enantiomers with a chiral stationary phase leads to physical separation. nih.govresearchgate.netDirect separation without chemical derivatization, highly accurate for analytical purposes, can be scaled for preparative work. nih.govresearchgate.netCan be expensive, especially for large-scale separations, requires method development to find a suitable chiral stationary phase.

Stereochemical Analysis and Chiral Considerations in Nonane 4,6 Diol Derivatives

Conformational Analysis of Acyclic Nonane-4,6-diol Frameworks

The three-dimensional structure of an acyclic molecule is defined by the rotation around its single bonds, leading to various conformations. Conformational analysis is the study of the energetics of these rotational isomers, or conformers. libretexts.org For this compound, a 1,3-diol, the key conformations arise from rotations around the C-C bonds of its carbon backbone. The most stable arrangements, known as staggered conformations, occur when substituents on adjacent carbons are positioned to minimize steric and electronic repulsion. libretexts.org These are contrasted with higher-energy eclipsed conformations. libretexts.org

The staggered conformations are primarily categorized as anti (or anti-periplanar), where the largest substituents are 180° apart, and gauche (or synclinal), where they are 60° apart. libretexts.org In the case of this compound, the relationship between the two hydroxyl (-OH) groups is of particular interest. Unlike simple alkanes where anti conformations are typically the most stable due to minimized steric hindrance, 1,3-diols can be stabilized by intramolecular hydrogen bonding between the two hydroxyl groups. This interaction is possible in a gauche conformation, potentially making it more stable than the anti conformation where the hydroxyl groups are too far apart to interact. pearson.comvaia.com

The relative stereochemistry of the two stereocenters (C4 and C6) also dictates conformational preference. The syn-1,3-diol diastereomer can readily adopt a chair-like conformation to accommodate an intramolecular hydrogen bond, whereas the anti-1,3-diol may favor a more linear, zig-zag conformation to minimize steric clashes between substituents. nmrwiki.orgu-tokyo.ac.jp The determination of relative stereochemistry in 1,3-diols can be aided by techniques like J-based configuration analysis using NMR or by converting the diol into an acetonide derivative and analyzing its ¹³C NMR chemical shifts. nmrwiki.orgu-tokyo.ac.jp

Table 1: Analysis of Key Conformations in the C4-C5-C6 Backbone of this compound

ConformationDihedral Angle (HO-C4-C5-C6-OH)Key InteractionRelative StabilityNotes
Anti ~180°Steric minimizationGenerally stableThe hydroxyl groups are positioned far from each other, preventing intramolecular hydrogen bonding.
Gauche ~60°Potential H-bondingCan be the most stableA gauche arrangement allows for the formation of an intramolecular hydrogen bond, which can significantly stabilize the conformation. pearson.com
Eclipsed Torsional strainHigh energy (unstable)Overlapping electron clouds of bonds on adjacent carbons lead to significant repulsion, making this a transient state rather than a stable conformer. libretexts.org

Prochiral Centers and Induction of Chirality in Substituted this compound Analogues

Prochirality is a geometric property of an achiral object that can be converted to a chiral one in a single step. lumenlearning.comuou.ac.in In the parent this compound molecule, the C5 carbon atom is a prochiral center. It is bonded to two hydrogen atoms and two different alkyl groups (a -CH(OH)Pr group and a -CH(OH)Et group). Replacing one of these hydrogens with a different substituent (like deuterium (B1214612) or a halogen) would make C5 a new stereocenter. The two hydrogens on C5 are diastereotopic, meaning they are chemically non-equivalent and can be distinguished by enzymes or in an asymmetric environment. lumenlearning.com

Asymmetric induction describes the preferential formation of one enantiomer or diastereomer over another during a reaction, influenced by a chiral feature in the substrate, reagent, or catalyst. wikipedia.orgmsu.edu The synthesis of substituted this compound analogues can be designed to control the stereochemistry at C4, C6, and any newly formed stereocenters.

A common route to this compound is the reduction of the corresponding β-diketone, nonane-4,6-dione. The two carbonyl carbons in the dione (B5365651) are prochiral centers. lumenlearning.com The stereochemical outcome of the reduction can be controlled by using chiral reducing agents or catalysts. For instance, a chiral catalyst can selectively deliver hydride to one face of each carbonyl group, leading to a specific diastereomer (syn or anti) and enantiomer ((4R,6R), (4S,6S), etc.) of the diol product. This process is a form of external asymmetric induction. wikipedia.org

Alternatively, if a chiral center already exists in the molecule (internal asymmetric induction), it can direct the stereochemistry of subsequent reactions. wikipedia.org For example, if a substituent on the nonane (B91170) chain is already chiral, it can influence the reduction of the dione to favor the formation of one diastereomer over others.

Methodologies for Enantiomeric and Diastereomeric Resolution of Chiral this compound Derivatives

When a synthesis produces a racemic (50:50 mixture of enantiomers) or diastereomeric mixture of a chiral this compound derivative, it must be separated—a process known as resolution. libretexts.org Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or crystallization. Resolution is typically achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.org

Advanced Theoretical and Computational Studies on Nonane 4,6 Diol

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

DFT and other QM methods are powerful tools for investigating the properties of molecules at the electronic level. kashanu.ac.ir These calculations are fundamental to predicting molecular geometry, stability, and reactivity. For related bicyclic diols and diones, DFT has been used extensively to determine absolute configurations and analyze conformational landscapes. researchgate.net However, specific studies applying these methods to Nonane-4,6-diol are not found in the available search results.

Prediction of Electronic Structure and Energetics

Detailed predictions of the electronic structure of this compound, such as its molecular orbital energies (HOMO-LUMO gap) and charge distribution, would require specific QM calculations. While such calculations are standard procedures, published energetics data or detailed electronic structure analyses for this specific diol are absent from the reviewed literature. For context, DFT calculations on related bicyclic ketones have been used to determine that chair-chair conformations are energetically favored over chair-boat conformations by 8-12 kcal/mol.

Computational Modeling of Reaction Mechanisms and Transition States

The modeling of reaction mechanisms involves mapping the energy landscape from reactants to products, including the identification of high-energy transition states. This provides insight into reaction kinetics and potential pathways. While DFT has been employed to study reaction mechanisms like hydroformylation and the oxidation of alcohols for other compounds, no such computational studies detailing the reaction mechanisms or transition states involving this compound have been found. researchgate.netchemsrc.com

Analysis of Intramolecular Interactions and Conformational Landscapes

The flexible alkyl chain of this compound allows for numerous conformations, which could be analyzed computationally to identify the most stable arrangements. Such studies would typically investigate intramolecular hydrogen bonding between the two hydroxyl groups and the steric interactions of the alkyl chains. Conformational analysis is a major area of research for cyclic nonane (B91170) derivatives, where the rigidity of the rings limits the conformational possibilities to forms like chair-chair and chair-boat. A similar detailed analysis for the more flexible linear this compound is not present in the available literature.

Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Dynamics

MD simulations are used to model the movement of atoms and molecules over time, providing a dynamic picture of a compound's behavior, particularly in solution. These simulations can elucidate how solvent molecules arrange around a solute and influence its conformational preferences. While the principles of MD simulation are well-established for studying solvent effects, specific MD studies detailing the conformational dynamics and solvent interactions of this compound could not be located.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for structure elucidation. DFT calculations are commonly used to predict NMR chemical shifts (¹H and ¹³C) and the vibrational frequencies seen in infrared (IR) spectra. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. While databases contain experimental mass spectrometry and IR spectra for this compound, published studies detailing the theoretical prediction and benchmarking of its NMR or vibrational spectra are not available. nih.gov

Applications of Nonane 4,6 Diol in Organic Synthesis and Materials Science

Nonane-4,6-diol as a Versatile Synthetic Building Block and Synthon

In the field of organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. A "synthon" is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound, with its bifunctional nature, serves as a valuable building block for the synthesis of various organic compounds.

The presence of two hydroxyl groups allows for a range of chemical transformations. These hydroxyl groups can be oxidized to form the corresponding diketone, nonane-4,6-dione. nih.gov They can also be esterified, etherified, or used in nucleophilic substitution reactions to introduce new functional groups and build more complex molecular architectures.

Furthermore, the carbon atoms at the 4 and 6 positions of this compound are chiral centers. This means that the molecule can exist as different stereoisomers. Chiral diols are of significant interest in asymmetric synthesis, where they can be used as chiral auxiliaries or as starting materials for the synthesis of enantiomerically pure compounds. nih.govresearchgate.net The specific stereochemistry of the diol can be used to control the stereochemical outcome of a reaction, which is crucial in the synthesis of pharmaceuticals and other biologically active molecules. While specific examples of this compound as a chiral synthon are not extensively documented in publicly available literature, the principles of asymmetric synthesis suggest its potential in this area. nih.gov

Integration into Polymer Chemistry

The bifunctional nature of this compound makes it a suitable monomer for step-growth polymerization, particularly in the synthesis of polyesters.

Polyesters are a class of polymers that contain an ester functional group in their main chain. They are synthesized through the polycondensation reaction of a dicarboxylic acid (or its derivative) with a diol. cmu.edunih.gov In this reaction, the hydroxyl groups of the diol react with the carboxylic acid groups of the dicarboxylic acid to form ester linkages, with the elimination of a small molecule, typically water.

While direct studies detailing the use of this compound in polyester (B1180765) synthesis are not widely reported, the principles of polycondensation and studies on similar diols provide a strong indication of its suitability. For instance, 1,9-nonanediol, an isomer of this compound, has been successfully used in the synthesis of polyesters through emulsion polycondensation with dodecanedioic acid. nih.govresearchgate.net This demonstrates the reactivity of a nine-carbon diol in forming high molecular weight polymers.

The general reaction for the synthesis of a polyester from this compound and a generic dicarboxylic acid is shown below:

Polyester Synthesis Reaction

Figure 1: General polycondensation reaction of this compound with a dicarboxylic acid to form a polyester.

The properties of the resulting polyester, such as its melting point, glass transition temperature, and mechanical strength, would be influenced by the structure of the dicarboxylic acid used and the stereochemistry of the this compound monomer. The presence of the propyl and pentyl side chains on the polymer backbone, originating from the this compound, would affect the polymer's crystallinity and flexibility.

Table 1: Potential Dicarboxylic Acids for Polyester Synthesis with this compound

Dicarboxylic Acid Potential Polyester Properties
Adipic Acid Flexible, lower melting point
Terephthalic Acid Rigid, higher melting point, increased thermal stability

Biodegradable polymers are materials that can be broken down into simpler, non-toxic compounds by the action of microorganisms or through chemical hydrolysis. cmu.educore.ac.uk Aliphatic polyesters are a well-known class of biodegradable polymers, and their degradation occurs through the hydrolysis of the ester bonds in the polymer backbone. nih.govrsc.org

Polyesters synthesized from this compound would be expected to be biodegradable. The rate of degradation would depend on various factors, including the molecular weight of the polymer, its crystallinity, and the hydrophobicity of the polymer chain. The inclusion of the nine-carbon diol would likely increase the hydrophobicity of the resulting polyester compared to polyesters made from shorter-chain diols, which could influence its degradation profile.

Nanocarriers are sub-micron sized particles used to encapsulate and deliver therapeutic agents to specific targets within the body. Biodegradable polymers are frequently used in the fabrication of nanocarriers, such as nanoparticles and micelles. While there is no direct evidence in the available literature of this compound being used in the development of nanocarriers, polyesters derived from it could potentially be formulated into such systems. The properties of the polymer, such as its biodegradability and biocompatibility, would be critical for this application.

Precursor for Specialized Chemical Intermediates (e.g., Energetic Materials through derivatization of its diketone analogue)

The derivatization of this compound can lead to the formation of specialized chemical intermediates. One area of interest is the synthesis of energetic materials. While there is no direct public-domain information linking Nonane-4,6-dione, the diketone analogue of this compound, to the synthesis of energetic materials, the chemistry of related compounds provides some insights. The synthesis of energetic materials often involves the introduction of nitro groups (-NO2) onto a molecular scaffold. chemistry-chemists.comnih.gov Diketones can undergo various reactions, such as condensation with nitrogen-rich reagents, to form heterocyclic compounds which can then be nitrated to produce energetic materials. researchgate.net

The potential of Nonane-4,6-dione as a precursor would depend on its reactivity and the stability of the resulting nitrated products. Research in the field of energetic materials is often specialized and not always publicly disclosed.

Future Research Directions and Emerging Perspectives for Nonane 4,6 Diol

Development of Highly Efficient and Sustainable Synthetic Routes for Functionalized Nonane-4,6-diols

The future synthesis of functionalized Nonane-4,6-diols is likely to prioritize sustainability and efficiency, moving away from complex, multi-step processes that rely on harsh chemicals. mdpi.com Research into bio-based feedstocks and green catalytic processes for other aliphatic diols provides a roadmap for this endeavor. mdpi.comacs.org

Key future research areas may include:

Olefin Metathesis: Cross-metathesis of readily available shorter-chain olefins followed by dihydroxylation offers a modular and atom-economical route to Nonane-4,6-diol and its derivatives. This technique has been successfully used for converting plant oils into terminal olefins and other functionalized long-chain molecules. acs.org

Catalytic Hydroformylation and Reduction: The hydroformylation of appropriate alkene precursors to form dialdehydes, followed by selective reduction, could provide a direct pathway. Advances in catalysts that control regioselectivity will be crucial for selectively functionalizing the C4 and C6 positions.

Sustainable Feedstocks: A significant research direction will be the use of renewable resources. For instance, processes are being developed to convert unsaturated fatty acids from plant oils into various diols through methods like isomerization alkoxycarbonylation and tandem metathesis-hydrogenation. acs.org Similarly, this compound could potentially be derived from bio-based precursors through targeted enzymatic or chemo-catalytic processes.

Decarboxylative Cross-Coupling: Recent advancements in photoredox catalysis have enabled the synthesis of functionalized linear aliphatic amines from inexpensive feedstocks. rsc.org A similar strategy involving decarboxylative radical-polar crossover could be envisioned for synthesizing functionalized Nonane-4,6-diols, offering a novel and sustainable route.

A comparative table of potential synthetic strategies is presented below, drawing inspiration from methods used for analogous compounds.

Synthetic Strategy Potential Precursors Key Advantages Projected Challenges
Olefin Metathesis & DihydroxylationShorter-chain alkenes (e.g., 1-hexene, 1-pentene)High atom economy, modular, potential use of bio-derived olefins.Control of stereochemistry during dihydroxylation, catalyst cost.
Catalytic Hydroformylation & ReductionNonadiene isomersDirect route to the diol backbone.Regioselectivity of hydroformylation, catalyst separation.
Bio-based SynthesisUnsaturated fatty acids, plant oilsSustainable, utilizes renewable feedstocks.Requires development of specific multi-enzyme cascade systems, separation from complex biological mixtures. mdpi.com
Decarboxylative CouplingCarboxylic acid derivativesUse of inexpensive feedstocks, mild reaction conditions.Development of specific photocatalysts, control of side reactions. rsc.org

Exploration of Catalytic Asymmetric Transformations Mediated by Chiral this compound Derivatives

Chiral diols are highly valuable scaffolds for creating ligands and organocatalysts used in asymmetric synthesis. nih.govresearchgate.net While research has heavily focused on rigid, axially chiral diols like BINOL, the potential of flexible, chiral aliphatic diols like this compound remains an open and promising field. nih.govrsc.org The C₂-symmetric nature of resolved cis,cis-spiro[4.4]nonane-1,6-diol has been shown to be effective as a chiral auxiliary, suggesting that chiral this compound could serve a similar purpose.

Future research will likely explore:

Chiral Ligand Synthesis: The hydroxyl groups of enantiomerically pure this compound can be converted into phosphinites, phosphonites, or amines to create novel chiral ligands for transition-metal catalysis. Such ligands, derived from spiro-diols, have already proven highly effective in the asymmetric hydrogenation of various prochiral olefins with excellent enantioselectivities (94% to >99% ee).

Organocatalysis: Chiral diols can act as Brønsted acid catalysts or hydrogen-bond donors, activating substrates towards enantioselective transformations. researchgate.netrsc.org Chiral this compound could be used to catalyze reactions like asymmetric allylboration of acyl imines, where BINOL-derived diols have already demonstrated high yields and enantioselectivity. nih.gov

Cooperative Catalysis: The combination of a chiral this compound-metal complex with another catalyst (organo-, bio-, or metal-based) could enable novel, highly selective transformations. chim.it This dual-catalysis approach allows for the activation of different parts of a molecule simultaneously, leading to complex products with high stereocontrol. acs.org

The table below outlines potential asymmetric reactions where chiral this compound derivatives could be applied as catalysts or ligands, based on successes with analogous structures.

Asymmetric Transformation Catalyst/Ligand Type Example Application (from Analogues) Potential Product Class
HydrogenationRh(I) or Ru(II) complex with a diphosphine ligandAsymmetric hydrogenation of dehydro-α-amino acid esters and enamides.Chiral amino acids, chiral alcohols.
AllylborationOrganocatalyst (diol itself) or boronate complexEnantioselective allylboration of ketones and acyl imines. nih.govnih.govChiral homoallylic alcohols and amides.
Diels-Alder ReactionLewis acid catalyst with a chiral diol ligandCycloaddition of dienes and dienophiles.Chiral cyclic and bicyclic compounds.
Conjugate AdditionRh(I) complex with a chiral diene ligandAddition of arylboronic acids to cyclic enones.Chiral ketones and esters.
CyanosilylationHeterogeneous catalyst (e.g., in a MOF)Addition of TMSCN to aldehydes. mdpi.comChiral cyanohydrins.

Engineering of Advanced Polymeric Materials and Supramolecular Assemblies Utilizing the this compound Scaffold

Aliphatic diols are fundamental building blocks for a wide range of polymeric materials, including polyesters and polyurethanes. mdpi.comnih.gov The incorporation of this compound as a monomer or co-monomer could lead to new materials with tailored properties. Its non-vicinal hydroxyl groups and flexible aliphatic chain offer unique possibilities for controlling polymer architecture and performance. acs.org

Emerging perspectives in this area include:

Biodegradable Polyesters and Polyurethanes: There is a strong drive to develop sustainable polymers from renewable resources. nih.gov this compound, especially if derived from bio-based routes, could be used in polycondensation reactions with dicarboxylic acids (like sebacic or adipic acid) to create novel biodegradable polyesters. mdpi.comnih.gov These materials could serve as alternatives to petroleum-based plastics in biomedical devices or disposable supplies. nih.gov

Smart and Functional Polymers: The hydroxyl groups of this compound can be functionalized prior to polymerization, introducing specific functionalities along the polymer backbone. This approach, demonstrated with 2-amino-1,3-propane diols, allows for the creation of polymers with pendant groups that can respond to stimuli or be used for post-polymerization modification. ibm.com This could lead to advanced materials for drug delivery or sensing applications.

Supramolecular Chemistry: The unique V-shape and hydrogen-bonding capabilities of bicyclic diol derivatives have been exploited to build complex supramolecular structures like molecular tweezers and tubular assemblies. vu.ltresearchgate.net While this compound is more flexible, its derivatives could be designed to self-assemble through non-covalent interactions (e.g., hydrogen bonds) into well-defined architectures. lu.se This opens avenues for creating novel host-guest systems or dynamic materials ("dynamers") whose properties can be altered by external triggers. nih.gov

Interdisciplinary Approaches in Biocatalysis and Enzymatic Derivatization of this compound and its Analogues

Biocatalysis offers a powerful, green alternative to traditional chemical synthesis, providing high selectivity under mild conditions. europa.eunih.gov The future of this compound research is deeply intertwined with the exploration of enzymes for its synthesis and modification.

Promising interdisciplinary approaches include:

Enzymatic Synthesis of Diols: Cytochrome P450 monooxygenases (CYP450s) are known for their ability to perform selective C-H oxyfunctionalization. Research has shown that certain CYP450s can hydroxylate alkanes at non-terminal positions, suggesting a direct biocatalytic route from n-nonane to this compound through sequential oxygenation. rsc.org Furthermore, multi-enzyme cascades are being developed to produce α,ω-diols from renewable fatty acids, a strategy that could be adapted for non-vicinal diols. mdpi.com

Enzymatic Derivatization and Resolution: Lipases are widely used for the kinetic resolution of racemic alcohols via enantioselective esterification or hydrolysis. This technique could be applied to racemic this compound to produce enantiomerically pure forms for use in asymmetric catalysis. Studies on the biotransformation of related diol diacetates using whole-cell biocatalysts (e.g., from carrots or parsnips) have demonstrated the feasibility of such approaches.

Oxidation and Functional Group Interconversion: Oxidoreductases can selectively oxidize one or both hydroxyl groups of this compound to the corresponding hydroxy-ketone or the diketone (Nonane-4,6-dione). The latter is a known substrate for certain hydrolases, indicating a potential biocatalytic pathway for cleaving the diol's carbon backbone. acs.org This could be exploited for biodegradation or for producing smaller, valuable chemical building blocks like farnesal, which is produced via the bioconversion of another complex diol. mdpi.com

The table below summarizes potential biocatalytic transformations involving this compound and its precursors.

Enzyme Class Transformation Substrate → Product Potential Application
Cytochrome P450 Monooxygenase (CYP450)Sequential C-H Hydroxylationn-Nonane → Nonanols → this compoundDirect, sustainable synthesis of the diol from an alkane. rsc.org
LipaseEnantioselective Esterification / HydrolysisRacemic this compound ⇌ Chiral Monoester + Chiral DiolKinetic resolution to obtain enantiopure diols for asymmetric synthesis.
Alcohol Dehydrogenase (ADH) / OxidoreductaseSelective OxidationThis compound → 4-Hydroxy-6-nonanone or Nonane-4,6-dioneSynthesis of functionalized ketones or precursors for further transformation.
Baeyer-Villiger Monooxygenase (BVMO)Oxidation of KetoneNonane-4,6-dione → Ester/Lactone fragmentsBiodegradation or synthesis of smaller, valuable molecules. nih.gov
ω-Transaminase (ω-TA)Reductive Amination of KetoneNonane-4,6-dione → Amino-alcoholsSynthesis of chiral amino-alcohols, valuable pharmaceutical building blocks.

Q & A

Q. What are the recommended synthetic routes for Nonane-4,6-diol, and how can isotopic labeling improve mechanistic studies?

this compound can be synthesized via dihydroxylation of nonene precursors or selective protection/deprotection strategies. Isotopic labeling (e.g., deuterated derivatives like 1,9-Nonane-2,2,3,3,…,8,8-d₁₄-diol ) enables tracking metabolic pathways and reaction mechanisms. For example, deuterium incorporation at specific positions allows NMR or mass spectrometry to distinguish between hydroxylation pathways in enzymatic studies.

Q. How can researchers characterize the structural and thermodynamic properties of this compound?

Key methods include:

  • NMR spectroscopy : To confirm hydroxyl group positions and hydrogen bonding interactions.
  • DSC/TGA : For analyzing melting points and thermal stability .
  • X-ray crystallography : To resolve spatial arrangements of hydroxyl groups and alkyl chains.
  • Computational modeling : Density Functional Theory (DFT) to predict bond angles and torsional strain .

Q. What safety precautions are critical when handling this compound in laboratory settings?

While specific toxicity data for this compound are limited, general diol safety protocols apply:

  • Use fume hoods to avoid inhalation of aerosols.
  • Wear nitrile gloves and eye protection due to potential skin/eye irritation .
  • Store in inert atmospheres to prevent oxidation.

Advanced Research Questions

Q. How does this compound’s structure influence its role as a ligand or intermediate in receptor-binding studies?

The diol’s hydroxyl spacing (4,6 positions) and alkyl chain length may mimic natural ligands. For example, pyrimidine-diol analogs (e.g., 2-(pentylsulfanyl)pyrimidine-4,6-diol) act as GPR84 agonists , suggesting this compound could be modified for similar receptor interactions. Advanced studies should:

  • Perform molecular docking to predict binding affinities.
  • Use radiolabeled analogs (e.g., ¹⁴C-tagged) to quantify receptor occupancy .

Q. What methodological challenges arise in quantifying this compound in complex matrices (e.g., biological fluids)?

Challenges include low volatility for GC and matrix interference in HPLC. Solutions:

  • Derivatization : Use silylation (e.g., BSTFA) to enhance GC-MS detection .
  • LC-MS/MS : Employ hydrophilic interaction chromatography (HILIC) for polar diol retention .
  • Isotope dilution : Deuterated internal standards (e.g., d₁₄-Nonane-4,6-diol ) improve accuracy.

Q. How can researchers resolve contradictions in stability data for this compound under varying experimental conditions?

Discrepancies in decomposition rates may stem from:

  • pH sensitivity : Test stability across buffers (pH 3–10) using UV-Vis or HPLC .
  • Light exposure : Compare degradation in amber vs. clear vials .
  • Oxygen presence : Conduct stability assays under N₂ vs. ambient air .

Q. What strategies optimize this compound’s regioselectivity in catalytic oxidation or functionalization reactions?

  • Metal catalysts : Ru or Os complexes for stereoselective dihydroxylation .
  • Enzymatic methods : Lipases or cytochrome P450s for hydroxylation .
  • Protecting groups : Temporarily block one hydroxyl to direct reactivity (e.g., silyl ethers) .

Data Analysis and Reproducibility

Q. How should researchers address variability in biological activity data for this compound derivatives?

  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values .
  • Blinded assays : Minimize bias in cell-based studies (e.g., GPR84 activation ).
  • Meta-analysis : Compare results across labs using standardized protocols .

Q. What statistical methods validate the significance of this compound’s effects in multi-omics studies?

  • PCA/PLS-DA : Identify metabolomic or proteomic signatures linked to diol exposure.
  • False discovery rate (FDR) correction : Adjust p-values for high-throughput datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.